1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Fluorophenyl)sulfonyl]pyrrolidine: This compound shares the fluorophenylsulfonyl group but has a different heterocyclic ring, leading to variations in its chemical properties and biological activities.
1-[(4-Fluorophenyl)sulfonyl]-2-pyrrolidinone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBNEFWNHDSJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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